molecular formula C19H26N2O6 B112422 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 288154-16-5

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B112422
CAS No.: 288154-16-5
M. Wt: 378.4 g/mol
InChI Key: IHSWVSORYDACRV-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 288154-16-5) is a piperidine-based compound featuring dual protective groups: a benzyloxycarbonyl (Cbz) group at the amino position and a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen. Its molecular formula is C₁₉H₂₆N₂O₆, with a molecular weight of 378.425 g/mol . This compound is primarily used in peptide synthesis and pharmaceutical intermediates, where its orthogonal protecting groups (Cbz and Boc) allow selective deprotection under mild acidic (Boc) or hydrogenolytic (Cbz) conditions .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-11-9-19(10-12-21,15(22)23)20-16(24)26-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSWVSORYDACRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373460
Record name 4-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-16-5
Record name 4-{[(Benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20373460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288154-16-5
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Biological Activity

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS Number: 288154-16-5) is a synthetic compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19_{19}H26_{26}N2_{2}O6_{6}
  • Molecular Weight : 378.42 g/mol
  • Purity : ≥97%

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Notably, the piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Cholinesterase Inhibition

One of the primary areas of interest is the compound's potential as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies suggest that compounds with similar structures have shown promising results in inhibiting these enzymes, which are critical in the breakdown of neurotransmitters in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which may benefit conditions like Alzheimer's disease.

Research Findings

Recent literature has explored various aspects of this compound's biological activity:

  • Inhibition Studies :
    • A study indicated that derivatives of piperidine exhibit significant inhibition against AChE and BChE, suggesting that this compound may share similar inhibitory properties .
    • The structure-activity relationship (SAR) studies emphasize that modifications on the piperidine ring can enhance selectivity and potency against cholinesterases .
  • Neuroprotective Effects :
    • Some derivatives have shown neuroprotective effects in cellular models of neurodegeneration, likely through antioxidant mechanisms or by enhancing cholinergic transmission .
  • Case Studies :
    • In a case study focusing on piperidine derivatives, compounds similar to this compound demonstrated improved cognitive function in animal models mimicking Alzheimer's disease pathology .

Data Tables

PropertyValue
Molecular FormulaC19_{19}H26_{26}N2_{2}O6_{6}
Molecular Weight378.42 g/mol
Purity≥97%
Biological ActivityObservations
AChE InhibitionSignificant inhibition noted
BChE InhibitionPotential for therapeutic use
Neuroprotective EffectsPositive outcomes in models

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of this compound is in the synthesis of pharmaceutical agents. The piperidine ring is a common motif in many drugs, particularly those targeting the central nervous system. The benzyloxycarbonyl (Cbz) group serves as a protective group that can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Case Study: Synthesis of Piperidine Derivatives

Recent studies have demonstrated its utility in synthesizing piperidine derivatives with enhanced biological activity. For example, researchers have utilized this compound to create novel analgesics and anti-inflammatory agents by modifying the piperidine core and introducing various substituents at strategic positions .

Peptide Synthesis

The compound is also utilized as a building block in peptide synthesis. The presence of the carboxylic acid allows for coupling reactions with amino acids, facilitating the formation of peptide bonds.

Application Example: Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be used as a protected amino acid. Its stability under various reaction conditions makes it an ideal candidate for constructing complex peptides that may exhibit therapeutic properties against diseases such as cancer or diabetes .

Research Applications

In addition to its synthetic applications, 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has been explored in research settings for its potential role in drug discovery and development.

Case Study: Targeting Protein Interactions

Research has indicated that derivatives of this compound can be designed to inhibit specific protein-protein interactions, which are critical in various disease processes. For instance, modifications to the piperidine structure have been investigated for their ability to disrupt interactions between oncogenic proteins, offering a pathway for new cancer therapies .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in creating polymeric materials with specific functionalities.

Example: Functional Polymers

The ability to incorporate piperidine derivatives into polymer backbones allows for the development of smart materials that respond to environmental stimuli. These materials can have applications ranging from drug delivery systems to sensors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Implications
4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid 288154-16-5 C₁₉H₂₆N₂O₆ 378.425 Dual Cbz and Boc protection on piperidine ring Orthogonal deprotection for peptide synthesis
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid 195877-90-8 C₂₁H₂₉N₃O₆ 419.48 Propanoic acid side chain with Boc-protected amino group Enhanced solubility; potential linker in conjugates
4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid 252720-31-3 C₁₁H₂₀N₂O₄ 244.29 Only Boc protection; lacks Cbz group Simplified synthesis steps; limited to Boc-dependent strategies
4-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid 1192189-66-4 C₂₀H₂₈N₂O₆ 392.45 Additional methylene spacer between Cbz and amino group Increased steric bulk; potential for modified binding kinetics
4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid 149057-19-2 C₁₉H₂₅N₃O₆ 391.42 Piperazine ring (6-membered, two nitrogens) instead of piperidine Altered hydrogen-bonding capacity; broader pH stability

Substitution Patterns

  • Boc vs. Cbz Selectivity: Compounds like 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS: 167263-11-8) replace the Cbz-protected amino group with a benzyl substituent, rendering it unsuitable for sequential deprotection strategies .
  • Amino Acid Derivatives: The compound 3-[1-[(Benzyloxy)carbonyl]piperidin-4-yl]-N-(tert-butoxycarbonyl)alanine (CAS: 195877-90-8) incorporates an alanine residue, expanding its utility in peptide backbone elongation .

Commercial Availability

  • The target compound is available from suppliers like eMolecules Ambeed (250 mg, ¥29.90–¥83.00) , while analogs such as 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (CAS: 10314-98-4) are listed by ChemicalBook for specialized applications .

Key Research Findings

  • Orthogonal Protection : The dual Cbz/Boc system enables sequential deprotection, critical for synthesizing complex peptides without side reactions .
  • Steric Effects : Derivatives with methylene spacers (e.g., CAS 1192189-66-4) exhibit reduced reactivity in coupling reactions due to increased steric hindrance .
  • Solubility: Propanoic acid-containing analogs (e.g., CAS 195877-90-8) show improved aqueous solubility, advantageous for bioconjugation .

Preparation Methods

Stepwise Synthesis from 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

The primary synthetic route involves functionalizing 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with a Cbz group. This method, detailed in experimental protocols from Ambeed, proceeds as follows:

  • Reaction Setup :

    • The starting material (18.0 g) is dissolved in a mixture of 0.03 M aqueous sodium hydroxide (750 mL) and 1,2-dimethoxyethane (DME, 100 mL).

    • The pH is adjusted to 9.5 using dilute hydrochloric acid to deprotonate the amine, enhancing its nucleophilicity.

  • Cbz Protection :

    • An ice-cold solution of N-(benzyloxycarbonyloxy)succinimide (28.8 g) in DME (100 mL) is added to the reaction mixture.

    • The pH is maintained at 9.5 via incremental sodium hydroxide additions to sustain reaction efficiency.

  • Reaction Monitoring :

    • After 7 hours, an additional 3 g of N-(benzyloxycarbonyloxy)succinimide is introduced to drive the reaction to completion.

    • Stirring continues overnight, ensuring full conversion.

  • Workup and Purification :

    • DME is evaporated, and the aqueous residue is extracted with ether to remove non-polar impurities.

    • Acidification to pH 4 precipitates the product, which is extracted into ethyl acetate, washed with dilute HCl, water, and brine, then dried and concentrated.

    • Trituration of the oily residue yields 23 g of the target compound.

Reaction Mechanism and Conditions

The Cbz protection occurs via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of N-(benzyloxycarbonyloxy)succinimide. The Boc group remains intact due to its stability under basic conditions, as noted in. Key parameters include:

  • Solvent Choice : DME facilitates solubility of both aqueous and organic components, critical for homogeneous reaction conditions.

  • pH Control : Maintaining pH 9.5 ensures the amine remains deprotonated, optimizing reactivity.

Optimization of Reaction Parameters

Reagent Stoichiometry and Temperature

  • Excess Reagent : The addition of extra N-(benzyloxycarbonyloxy)succinimide after 7 hours compensates for potential side reactions, improving yield.

  • Temperature : Room temperature avoids thermal degradation while ensuring sufficient reaction kinetics.

Solvent and Purification Efficiency

  • DME Advantages : As a polar aprotic solvent, DME enhances reagent solubility without hydrolyzing the succinimide ester.

  • Acidification Strategy : Adjusting to pH 4 selectively protonates the carboxylic acid, enabling efficient extraction into ethyl acetate.

Experimental Data and Characterization

Table 1. Synthesis Parameters and Outcomes

ParameterValue/DetailReference
Starting Material4-Amino-1-Boc-piperidine-4-carboxylic acid (18.0 g)
ReagentN-(Benzyloxycarbonyloxy)succinimide (28.8 g + 3 g)
Solvent System1,2-Dimethoxyethane (DME)/H₂O
Reaction pH9.5
Reaction TimeOvernight (18–24 h)
Yield23 g
PurificationAcidification, extraction, trituration

Q & A

Q. What are the recommended synthetic routes for 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, and what reaction conditions are optimal?

Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies for the piperidine and carboxylic acid moieties. Key steps include:

  • Boc Protection: Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to protect the piperidine nitrogen .
  • Cbz Protection: Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) protects the amino group .
  • Carboxylic Acid Activation: The carboxylic acid group can be activated using EDCl/HOBt or DCC for subsequent coupling reactions .

Critical Parameters:

  • Temperature: Reactions are often conducted at 0–25°C to avoid side reactions.
  • Solvents: DCM, THF, or DMF are preferred for solubility and stability.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .

Table 1: Common Reagents and Conditions

StepReagentsSolventTemperatureYield (%)
BocBoc₂O, DMAPDCM0–25°C70–85
CbzCbz-Cl, NaHCO₃THFRT65–80
AcidEDCl, HOBt, DMFDMFRT60–75

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust/aerosol formation .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis of the Boc/Cbz groups .
  • Decomposition Risks: Exposure to moisture or light may degrade the compound, forming piperidine derivatives or free carboxylic acids .

Safety Data:

  • Hazard Codes: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms Boc/Cbz group integration. Key signals:
    • Boc: tert-butyl singlet at δ 1.4 ppm (¹H), 28 ppm (¹³C).
    • Cbz: Benzyl protons at δ 5.1–5.3 ppm (CH₂), 128–136 ppm (aromatic ¹³C) .
  • IR: Peaks at ~1700 cm⁻¹ (C=O stretch, ester/carbamate) and ~3300 cm⁻¹ (N-H stretch) .
  • MS: ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 319.4 for C₁₈H₂₅N₂O₅⁺) .

Table 2: Key Spectral Data

TechniqueKey FeaturesReference
¹H NMRδ 1.4 (Boc), 5.1–5.3 (Cbz CH₂)
¹³C NMR155–160 ppm (C=O, carbamate)
IR1700 cm⁻¹ (C=O)

Advanced Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

Methodological Answer:

  • Reaction Path Search: Quantum mechanical calculations (DFT) model transition states to identify low-energy pathways for Boc/Cbz protection .
  • Solvent Effects: COSMO-RS simulations predict solvent compatibility (e.g., DCM vs. THF) to maximize yield .
  • Machine Learning: Train models on reaction databases to predict optimal conditions (e.g., temperature, catalyst) for coupling steps .

Case Study:
ICReDD’s workflow integrates computation and experiment, reducing trial-and-error by 40% in similar carbamate syntheses .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) across studies?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, MeCN/H₂O gradient) to verify purity >98%. Discrepancies often arise from residual solvents or isomers .
  • Crystallography: Single-crystal XRD confirms stereochemistry and polymorphic forms, which affect melting points .
  • Inter-lab Validation: Collaborate with independent labs to standardize protocols (e.g., heating rate in DSC for melting points) .

Example:
A reported mp range of 162–166°C () vs. "N/A" () suggests variability in crystallization conditions .

Q. What are the implications of the compound’s stereochemistry on its reactivity and potential applications?

Methodological Answer:

  • Stereoelectronic Effects: The axial/equatorial orientation of the Cbz and Boc groups influences nucleophilic attack sites (e.g., SN2 vs. SN1 pathways) .
  • Drug Design: Piperidine derivatives with cis-carbamate groups show enhanced binding to proteases (e.g., HIV-1 protease inhibitors) .
  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers for biological testing .

Table 3: Stereochemical Impact on Reactivity

ConfigurationReactivity with H₂OApplication Relevance
cisHydrolysis-proneProdrug design
transStableEnzyme inhibition

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